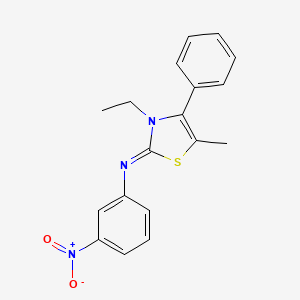

(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline

Description

The compound “(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline” is a thiazole-derived Schiff base featuring a nitroaniline moiety. Its structure includes a thiazol-2(3H)-ylidene core substituted with 3-ethyl, 5-methyl, and 4-phenyl groups, coupled to a 3-nitroaniline group via an imine linkage. The Z-configuration denotes the spatial arrangement of substituents around the imine bond, which influences its chemical reactivity and biological interactions. Thiazole derivatives are renowned for their diverse applications in medicinal chemistry, agrochemicals, and materials science, often due to their stability, electronic properties, and capacity for hydrogen bonding .

Propriétés

IUPAC Name |

3-ethyl-5-methyl-N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-3-20-17(14-8-5-4-6-9-14)13(2)24-18(20)19-15-10-7-11-16(12-15)21(22)23/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXQIYOPRHRQJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(SC1=NC2=CC(=CC=C2)[N+](=O)[O-])C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural Analogues from Thiazol-2(3H)-ylidene Family

describes several N-(3-benzyl-5-aryl-thiazol-2(3H)-ylidene)aniline derivatives (compounds 32–37), which share the thiazol-imine backbone but differ in substituents (Table 1).

Table 1: Comparison of Thiazol-2(3H)-ylidene Derivatives

Key Observations:

- Substituent Effects : The target compound’s 3-ethyl and 5-methyl groups enhance steric bulk and lipophilicity compared to the 3-benzyl group in compound 36. This may improve membrane permeability in biological systems but reduce solubility in polar solvents.

- Nitro Group Position: The meta-nitro group in the target compound vs. the para-nitro in compound 37 alters electronic resonance.

- Stability : Unlike MSO (), which undergoes auto-oxidation and glutathione-mediated recycling, the target compound’s nitro group likely confers greater chemical stability, though it may introduce toxicity risks via nitro-reduction pathways.

Comparison with Nitro-Containing Heterocycles

and highlight nitro-functionalized isoxazoles and triazoles, providing insights into reactivity and synthesis (Table 2).

Table 2: Comparison with Nitro Heterocycles

Key Observations:

- Synthetic Efficiency: The target compound’s synthesis likely employs direct arylation (as in ), which is more atom-economical than the multi-step hydrazine-mediated routes for triazoles ().

- Reactivity : The pyridine derivative () exhibits poor reaction selectivity due to competing pathways, whereas the thiazol-imine core in the target compound may offer better regiocontrol due to steric guidance from ethyl/methyl groups.

Metabolic and Pharmacological Considerations

- Bioactivity : The 3-nitroaniline moiety is structurally analogous to antimicrobial and anticancer agents, suggesting possible inhibitory activity against enzymes like tyrosine kinases or cytochrome P450 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.